

Application Notes and Protocols for GFH018 in Preclinical Research

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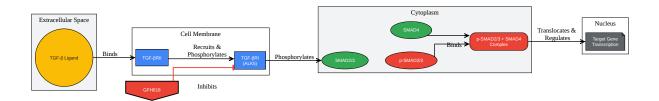
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical dosing and administration of **GFH018**, a potent and selective small molecule inhibitor of the Transforming Growth Factor- β Receptor I (TGF- β RI). The following protocols are based on available preclinical data and are intended to guide researchers in designing in vivo studies to evaluate the efficacy and pharmacodynamics of **GFH018**.

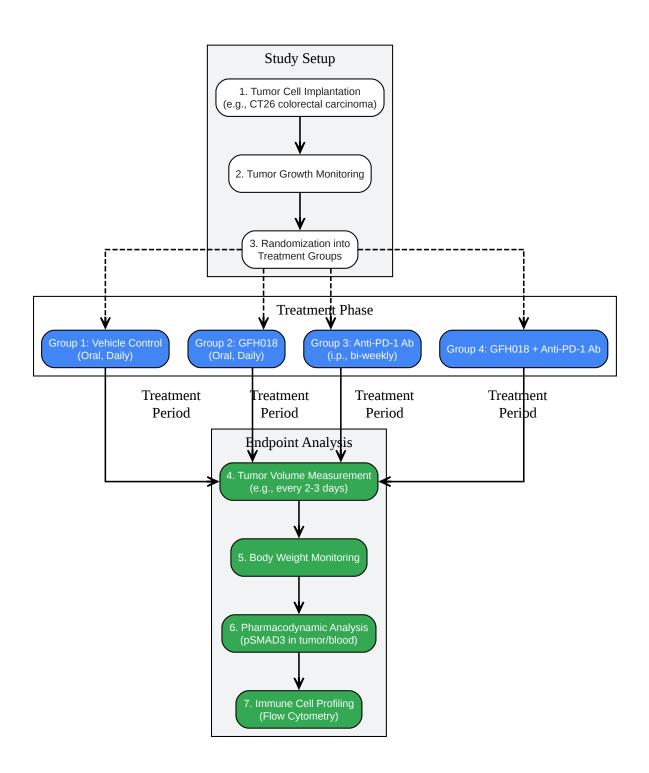
Mechanism of Action and Signaling Pathway

GFH018 is an orally bioavailable inhibitor that specifically targets the TGF- β RI (also known as ALK5), blocking the downstream signaling cascade.[1][2] In the canonical TGF- β pathway, the binding of the TGF- β ligand to its type II receptor (TGF- β RII) induces the recruitment and phosphorylation of TGF- β RI. This activation of TGF- β RI kinase leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and immune response.[3] By inhibiting TGF- β RI, **GFH018** effectively blocks the phosphorylation of SMADs, thereby interrupting this signaling pathway.[4][5] This disruption has been shown to reactivate the immune system by impeding the immunosuppressive effects of Treg and M2 macrophages and to inhibit tumor vascular angiogenesis.[6][7]









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